![molecular formula C11H13NO3 B3082234 (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester CAS No. 111955-03-4](/img/structure/B3082234.png)
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Overview
Description
“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is an ester, a chemical compound derived from an acid and an alcohol . In this case, the acid is carbamic acid and the alcohol is (S)-(1-Methyl-2-oxo-ethyl)-benzyl. Esters are common in nature and have a wide range of uses, including in the production of polyester fibers and as solvents .
Synthesis Analysis
Esters can be synthesized in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester”, the carbonyl group is part of the carbamic acid, and the ether group involves the benzyl alcohol .Chemical Reactions Analysis
Esters undergo several types of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water, catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol . Esters can also be reduced with lithium aluminum hydride to form alcohols .Physical And Chemical Properties Analysis
Esters are polar compounds that do not engage in hydrogen bonding with each other, resulting in lower boiling points than their carboxylic acid counterparts . They are moderately soluble in water but miscible in alcohol and other organic solvents .Scientific Research Applications
Protein Manipulation
This compound has been used in diverse protein manipulations with genetically encoded glutamic acid benzyl ester . It allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein . This has significantly advanced the use of proteins in biological research and therapeutics development .
Site-Specific Protein Modifications
The compound can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .
Generation of Epigenetic Mark
Novel epigenetic mark Gln methylation is generated on histones via the derived acyl hydrazide handle . This provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .
Tissue Engineering
Hyaluronan Benzyl Ester, a derivative of the compound, has been used as a scaffold for tissue engineering . It allows in vitro reconstruction of mammalian tissues, providing a similar three-dimensional organization of in vitro cultured cells .
Peptide Synthesis
The compound is used as a starting material for peptide synthesis, peptidomimetic and medicinal chemistry . It is used in the preparation of protected amino acids, coupling reagents, linkers and resins, natural and unusual amino acids and building blocks .
Rubber Processing Oil
Benzyl esters of fatty acids based on vegetable oils have been used as alternative rubber processing oil . This application is particularly relevant since conventional aromatic oil has been banned by the European community .
Mechanism of Action
Safety and Hazards
While specific safety data for “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is not available, esters in general can cause skin and eye irritation . Inhalation may cause nausea, vomiting, a sore throat, and/or central nervous system depression with symptoms of headache, drowsiness/fatigue, dizziness/vertigo, confusion, or unconsciousness .
Future Directions
The use of esters in prodrug strategies is a promising area of research . Prodrugs are inactive compounds that are metabolized into a pharmacologically active drug in the body. The use of protease-activated prodrugs, which utilize peptide sequences cleaved by proteases in a site-specific manner, has been explored for the targeted delivery of various types of cargo, including cytotoxic drugs .
properties
IUPAC Name |
benzyl N-[(2S)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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